

4-(Piperidin-1-yl)benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Piperidin-1-yl)benzaldehyde

Cat. No.: B083096

[Get Quote](#)

An In-depth Technical Guide to **4-(Piperidin-1-yl)benzaldehyde**: Properties, Synthesis, and Applications in Drug Development

Executive Summary: **4-(Piperidin-1-yl)benzaldehyde** is a versatile aromatic aldehyde that has emerged as a strategically important building block in the fields of medicinal chemistry and materials science.^[1] Its unique structure, featuring a reactive aldehyde group and a tertiary amine embedded within a piperidine ring, makes it a valuable precursor for a diverse range of complex molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core properties, validated synthetic protocols, key applications, and analytical characterization. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of its utility and handling.

Core Molecular Profile

4-(Piperidin-1-yl)benzaldehyde, also known by its synonym 1-(4-Formylphenyl)piperidine, is an organic compound with the empirical formula C₁₂H₁₅NO. Its structure consists of a benzaldehyde molecule where the hydrogen atom at the para-position (position 4) of the benzene ring is substituted by a piperidine ring via its nitrogen atom.

Caption: Molecular structure of **4-(Piperidin-1-yl)benzaldehyde**.

This dual functionality is the source of its versatility in organic synthesis.^[1] The aldehyde group is a gateway for condensation reactions, reductive aminations, and oxidations, while the

piperidine moiety influences solubility, basicity, and pharmacokinetic properties in derivative compounds.

Identifier	Value	Source
Molecular Formula	C ₁₂ H ₁₅ NO	[2] [3]
Molecular Weight	189.25 g/mol	[2] [3] [4]
IUPAC Name	4-(Piperidin-1-yl)benzaldehyde	
Synonyms	1-(4-Formylphenyl)piperidine, 4-Piperidinobenzaldehyde	[3]
CAS Number	10338-57-5	[2] [4] [5]
SMILES	O=Cc1ccc(cc1)N1CCCCC1	
InChI Key	ILJVPSVCFVQUAD- UHFFFAOYSA-N	[2]

Physicochemical and Safety Data

The compound is typically supplied as a yellow solid, reflecting the electronic conjugation between the piperidine nitrogen and the benzaldehyde system.[\[5\]](#) Its physical properties are consistent with a moderately polar organic molecule of its size.

Property	Value	Source
Appearance	Yellow solid / crystals	[5]
Melting Point	61-64 °C	[2] [4]
Boiling Point	344.3 ± 25.0 °C (Predicted)	[2] [4]
Density	~1.091 g/cm ³	[2]
Purity	Typically ≥97%	[3]

Safety Profile: **4-(Piperidin-1-yl)benzaldehyde** is classified as an irritant.[\[2\]](#) Standard laboratory precautions should be observed, including the use of personal protective equipment

(PPE) such as gloves and safety glasses.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Reaction Mechanism

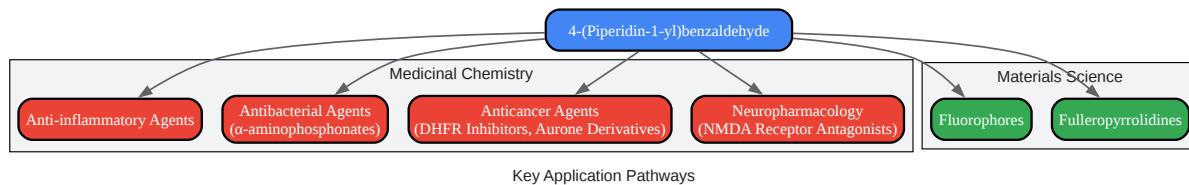
The most common and efficient synthesis of **4-(Piperidin-1-yl)benzaldehyde** is via a nucleophilic aromatic substitution (S_NAr) reaction. This pathway leverages the activation of an aromatic ring towards substitution by a strong electron-withdrawing group.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-(Piperidin-1-yl)benzaldehyde**.

Mechanism Causality: The reaction proceeds by the attack of piperidine, acting as a nucleophile, on the carbon atom of the benzene ring that is bonded to the fluorine atom in 4-fluorobenzaldehyde. The fluorine is a good leaving group, and the reaction is facilitated by the electron-withdrawing aldehyde group, which stabilizes the negatively charged intermediate (Meisenheimer complex). Anhydrous potassium carbonate is employed as a base to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion.[4][5][6]

Dimethylformamide (DMF) is an ideal solvent as it is polar and aprotic, effectively solvating the potassium carbonate and facilitating the S_NAr mechanism.[6]


Detailed Experimental Protocol

This protocol is a validated method for the synthesis of **4-(Piperidin-1-yl)benzaldehyde**.[\[4\]](#)[\[5\]](#)

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzaldehyde (0.200 mol), piperidine (0.300 mol), and anhydrous potassium carbonate (40.0 g) in 300 mL of dimethylformamide (DMF).[\[4\]](#)[\[5\]](#)
- Reaction Execution: Heat the mixture to reflux at approximately 100 °C and maintain this temperature with stirring for 12 to 24 hours.[\[4\]](#)[\[5\]](#)[\[6\]](#) The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Product Isolation (Workup): After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the DMF.[\[4\]](#)[\[5\]](#)
- Precipitation: Pour the concentrated residue into a beaker containing ice water.[\[4\]](#)[\[5\]](#) This step causes the organic product to precipitate out of the aqueous solution. Allow the mixture to stand, preferably overnight, to maximize crystal formation.
- Purification: Collect the solid product by vacuum filtration. Wash the filtered solid thoroughly with water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from methanol to yield yellow crystals with high purity (98% yield has been reported).[\[4\]](#)[\[5\]](#)

Applications in Research and Drug Development

The strategic value of **4-(Piperidin-1-yl)benzaldehyde** lies in its role as a versatile intermediate for synthesizing a wide array of bioactive molecules and functional materials.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Application map for **4-(Piperidin-1-yl)benzaldehyde**.

- Anti-inflammatory Agents: The scaffold is used as a starting point for developing novel anti-inflammatory drugs.[4][5]
- Antibacterial Agents: It is a key reactant in the synthesis of piperidine-incorporated α -aminophosphonates, a class of compounds investigated for their antibacterial properties.[4][5]
- Cancer Research: The molecule is integral to synthesizing compounds with potential anticancer activity, including 5-hydroxyaurone derivatives that act as growth inhibitors against certain cancer cell lines and Dihydrofolate reductase (DHFR) inhibitors.[4][5][6] The piperidine nitrogen can form crucial hydrogen bonds within the active sites of enzymes like DHFR, enhancing binding affinity.[6]
- Neuropharmacology: It serves as a precursor for NR2B selective N-methyl-D-aspartate (NMDA) receptor antagonists, which are targets for treating various neurological disorders. [4][5]
- Materials Science: Beyond pharmaceuticals, it is used to create fluorophores for monitoring polymerization processes and in the synthesis of fulleropyrrolidines for advanced materials applications.[4][5]

Analytical Characterization

To ensure the identity and purity of synthesized **4-(Piperidin-1-yl)benzaldehyde**, a combination of spectroscopic methods is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H -NMR: The spectrum would show characteristic signals for the aldehyde proton (a singlet around δ 9.7-9.9 ppm), aromatic protons in the para-substituted pattern (two doublets between δ 6.9-7.8 ppm), and multiple signals for the aliphatic protons of the piperidine ring (typically broad signals between δ 1.5-3.4 ppm).
 - ^{13}C -NMR: The carbon spectrum would distinctly show the aldehyde carbonyl carbon (around δ 190 ppm), four signals for the aromatic carbons (with the carbon attached to the nitrogen being significantly shielded), and three signals for the piperidine carbons.[7]
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be observed around $1680\text{-}1700\text{ cm}^{-1}$. C-H stretching of the aromatic ring and aldehyde group, as well as C-N stretching, would also be present.
- Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M^+) corresponding to its molecular weight of 189.25 g/mol .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scbt.com [scbt.com]
- 4. 错误页 amp.chemicalbook.com
- 5. 4-PIPERIDIN-1-YL-BENZALDEHYDE | 10338-57-5 chemicalbook.com
- 6. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC pmc.ncbi.nlm.nih.gov

- 7. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [4-(Piperidin-1-yl)benzaldehyde molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083096#4-piperidin-1-yl-benzaldehyde-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com